molecular formula C14H21FN2 B12075703 [(3-Fluorophenyl)methyl](methyl)[(piperidin-2-yl)methyl]amine

[(3-Fluorophenyl)methyl](methyl)[(piperidin-2-yl)methyl]amine

Cat. No.: B12075703
M. Wt: 236.33 g/mol
InChI Key: OOTIHUBHOMZHMM-UHFFFAOYSA-N
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Description

(3-Fluorophenyl)methyl[(piperidin-2-yl)methyl]amine is a tertiary amine featuring a 3-fluorophenylmethyl group, a methyl group, and a piperidin-2-ylmethyl moiety. This compound is structurally analogous to intermediates in pharmaceutical research, particularly in kinase inhibitors or central nervous system (CNS) therapeutics .

Properties

Molecular Formula

C14H21FN2

Molecular Weight

236.33 g/mol

IUPAC Name

N-[(3-fluorophenyl)methyl]-N-methyl-1-piperidin-2-ylmethanamine

InChI

InChI=1S/C14H21FN2/c1-17(11-14-7-2-3-8-16-14)10-12-5-4-6-13(15)9-12/h4-6,9,14,16H,2-3,7-8,10-11H2,1H3

InChI Key

OOTIHUBHOMZHMM-UHFFFAOYSA-N

Canonical SMILES

CN(CC1CCCCN1)CC2=CC(=CC=C2)F

Origin of Product

United States

Preparation Methods

Sodium Cyanoborohydride-Mediated Reductive Amination

The most frequently cited method involves reductive amination between methyl[(piperidin-2-yl)methyl]amine and 3-fluorobenzaldehyde using sodium cyanoborohydride (NaBH3_3CN) in methanol. Key steps include:

  • Dissolving the amine (1.0 equiv) and aldehyde (1.2 equiv) in anhydrous methanol under nitrogen.

  • Adding 1,4-diazabicyclo[2.2.2]octane (DABCO) (1.5 equiv) to maintain a basic pH (9–10), suppressing imine hydrolysis.

  • Introducing NaBH3_3CN (1.5 equiv) at 0°C, followed by stirring at room temperature for 12–24 hours.

  • Quenching with iron(II) sulfate heptahydrate (FeSO4_4·7H2_2O) to neutralize excess cyanide.

Typical Yield : 65–78% after column chromatography (silica gel, CH2_2Cl2_2:MeOH 95:5).

Borane-Tetrahydrofuran (BH3_33·THF) Optimization

Alternative protocols employ BH3_3·THF with trimethylsilyl chloride (TMSCl) in dimethylformamide (DMF) for accelerated kinetics:

  • Combining methyl[(piperidin-2-yl)methyl]amine (1.0 equiv) and 3-fluorobenzaldehyde (1.1 equiv) in DMF at 0°C.

  • Adding BH3_3·THF (3.0 equiv) and TMSCl (2.0 equiv) to activate the carbonyl group.

  • Stirring for 10–25 minutes at 0°C, achieving >90% conversion.

Advantages : Reduced reaction time (minutes vs. hours) and higher functional group tolerance for electron-deficient intermediates.

Sequential Alkylation Approaches

Two-Step Alkylation of Piperidin-2-ylmethylamine

This method avoids aldehyde intermediates, leveraging alkylation with methyl and 3-fluorobenzyl halides:

  • Methylation :

    • Reacting piperidin-2-ylmethylamine (1.0 equiv) with methyl iodide (1.2 equiv) in acetonitrile using K2_2CO3_3 (2.0 equiv) as base.

    • Stirring at 60°C for 6 hours to yield methyl[(piperidin-2-yl)methyl]amine (85–92% yield).

  • Benzylation :

    • Adding 3-fluorobenzyl bromide (1.1 equiv) to the methylated intermediate in acetonitrile with K2_2CO3_3 (2.0 equiv).

    • Heating at 80°C for 12 hours, followed by extraction and purification (70–76% yield).

Limitation : Competing over-alkylation requires strict stoichiometric control.

Boc-Protected Intermediate Strategy

Protection-Deprotection Workflow

To enhance regioselectivity, the piperidine nitrogen is temporarily protected:

  • Boc Protection :

    • Treating piperidin-2-ylmethylamine with di-tert-butyl dicarbonate (Boc2_2O) in THF to form N-Boc-piperidin-2-ylmethylamine .

  • Dual Alkylation :

    • Sequential alkylation with methyl iodide and 3-fluorobenzyl bromide under basic conditions (K2_2CO3_3/CH3_3CN).

  • Deprotection :

    • Removing the Boc group with trifluoroacetic acid (TFA) in dichloromethane, yielding the final product (overall yield: 58–64%).

Advantages : Minimizes side reactions and simplifies purification of intermediates.

Comparative Analysis of Methods

Method Conditions Yield Reaction Time Key Advantages
NaBH3_3CN reductive aminationMeOH, DABCO, 25°C65–78%12–24 hHigh selectivity for tertiary amines
BH3_3·THF/TMSClDMF, 0°C>90%10–25 minRapid kinetics, scalable
Sequential alkylationK2_2CO3_3, CH3_3CN, 60–80°C70–76%18 hAvoids aldehyde handling
Boc-protected pathwayTFA/CH2_2Cl2_2, RT58–64%24–36 hImproved regioselectivity

Challenges and Optimization Considerations

  • Purification : Crystallization from isopropanol effectively removes borane byproducts.

  • Side Reactions : Over-alkylation is mitigated using stoichiometric halide ratios (<1.2 equiv).

  • Catalyst Selection : Iridium complexes (e.g., Ir/f-Binaphane) enhance enantioselectivity in asymmetric variants but are unnecessary for this achiral target .

Chemical Reactions Analysis

Types of Reactions

(3-Fluorophenyl)methyl[(piperidin-2-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(3-Fluorophenyl)methyl[(piperidin-2-yl)methyl]amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Fluorophenyl)methyl[(piperidin-2-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Biological Relevance/Notes
(3-Fluorophenyl)methyl[(piperidin-2-yl)methyl]amine (Target) C14H21FN2 ~236.3* 3-Fluorophenylmethyl, methyl, piperidin-2-ylmethyl Hypothetical CNS activity; synthetic intermediate
N-(4-Methylbenzyl)-1-(piperidin-2-yl)methanamine hydrochloride C13H21ClN2 248.8 4-Methylbenzyl, piperidin-2-ylmethyl Improved solubility (hydrochloride salt form)
(3,5-Difluorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine C17H20F2N2S 322.4 3,5-Difluorophenyl, thienyl, piperidin-1-ylmethyl Enhanced lipophilicity; potential kinase inhibition
1-[(3-Fluorophenyl)methyl]-3-methyl-1H-pyrazol-5-amine C11H12FN3 205.2 Pyrazole ring, 3-fluorophenylmethyl Heterocyclic analog; possible H-bond donor
4-(3-Fluorophenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine C15H12FN3O 269.3 Pyrimidine ring, furan, 3-fluorophenyl DNA/RNA-targeting applications

*Estimated based on structural composition.

Functional Group Analysis

  • Fluorine Position: The meta-fluorine in the target compound reduces steric hindrance compared to ortho- or para-substituted analogs (e.g., ’s [(3-Fluorophenyl)methyl][1-(4-fluorophenyl)propyl]amine) .
  • Heterocyclic vs. Piperidine Moieties :

    • Pyrazole () and pyrimidine () rings introduce planar rigidity, contrasting with the flexible piperidine in the target compound .
    • Thienyl groups () increase lipophilicity, which may enhance blood-brain barrier penetration .
  • Amine Modifications :

    • Hydrochloride salts (e.g., ) improve aqueous solubility, critical for formulation .
    • Trifluoromethyl groups (e.g., ) enhance metabolic stability but may reduce solubility .

Biological Activity

(3-Fluorophenyl)methyl[(piperidin-2-yl)methyl]amine is a chemical compound with the molecular formula C14_{14}H21_{21}FN2_2 and a molecular weight of approximately 236.33 g/mol. It features a piperidine ring and a fluorophenyl group, which contribute to its potential pharmacological activities. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, structure-activity relationships, and potential therapeutic applications.

Preliminary studies indicate that (3-Fluorophenyl)methyl[(piperidin-2-yl)methyl]amine may interact with neurotransmitter receptors, particularly influencing serotonin and dopamine pathways. The presence of the fluorine atom enhances the electrophilicity of adjacent carbon atoms, facilitating various nucleophilic and electrophilic reactions .

Pharmacological Activities

Research has suggested that compounds similar to (3-Fluorophenyl)methyl[(piperidin-2-yl)methyl]amine exhibit a range of pharmacological effects, including:

  • Inhibition of Transporters : Similar compounds have shown potential as inhibitors of equilibrative nucleoside transporters (ENTs), which play critical roles in cellular uptake of nucleosides. For instance, modifications in the structure can enhance selectivity towards ENT1 or ENT2 .
  • Neurotransmitter Modulation : The compound may modulate neurotransmitter systems, potentially affecting mood and cognition through serotonin and dopamine receptor interactions.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of (3-Fluorophenyl)methyl[(piperidin-2-yl)methyl]amine. Key findings include:

ModificationEffect on Activity
Addition of halogen substituentsEnhanced inhibitory effects on ENTs
Variation in piperidine ringAltered receptor selectivity
Changes in alkyl substitutionsModulated pharmacokinetic properties

Studies have demonstrated that specific modifications can significantly enhance binding affinity and selectivity for target receptors .

Case Studies

  • In Vitro Studies : A study utilizing nucleoside transporter-deficient cells transfected with cloned human ENT1 and ENT2 showed that certain analogues of (3-Fluorophenyl)methyl[(piperidin-2-yl)methyl]amine exhibited selective inhibition of these transporters without affecting cell viability .
  • Binding Affinity Analysis : Molecular docking studies indicated distinct binding sites for various analogues, suggesting that structural modifications could lead to improved potency and selectivity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-Fluorophenyl)methyl[(piperidin-2-yl)methyl]amine, and how can purity be maximized?

  • Methodological Answer : The synthesis typically involves multi-step nucleophilic substitutions and coupling reactions. For example, fluorobenzyl chloride derivatives react with piperidin-2-ylmethylamine precursors under basic conditions (e.g., NaH or K₂CO₃ in DMF/DMSO at 60–80°C). Critical steps include protecting the piperidine nitrogen to avoid side reactions and using chromatography (e.g., silica gel or HPLC) for purification . Reaction progress should be monitored via TLC or LC-MS, and final purity (>95%) confirmed via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can the structural and electronic properties of this compound be characterized?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : ¹⁹F NMR to track fluorine environment stability; ¹H NMR for methyl and piperidine proton assignments.
  • Mass Spectrometry : HRMS for molecular ion validation.
  • X-ray Crystallography : For absolute configuration determination (if crystalline).
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potentials and predict nucleophilic/electrophilic sites .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer : Prioritize receptor-binding assays (e.g., radioligand displacement for GPCRs or ion channels) and enzyme inhibition studies (e.g., cytochrome P450 or kinases). Use HEK293 or CHO-K1 cells transfected with target receptors. IC₅₀ values should be validated via dose-response curves (3–6 replicates). For metabolic stability, employ liver microsome assays (human/rodent) with LC-MS quantification .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replace 3-fluorophenyl with 4-fluorophenyl or vary piperidine methylation ).
  • Biological Profiling : Compare analogs in target-specific assays (e.g., Ki values for receptor binding, EC₅₀ for functional activity).
  • Computational SAR : Use molecular docking (AutoDock Vina) or MD simulations (GROMACS) to correlate substituent effects with binding affinity .
  • Data Analysis : Apply linear regression or machine learning (e.g., Random Forest) to identify critical physicochemical descriptors (logP, polar surface area) .

Q. How can contradictory data in receptor binding vs. functional activity be resolved?

  • Methodological Answer :

  • Orthogonal Assays : Validate binding affinity (SPR/Biacore) with functional responses (cAMP/GTPγS assays).
  • Proteomic Profiling : Use phosphoproteomics (LC-MS/MS) to identify off-target signaling pathways.
  • Structural Analysis : Compare crystal structures of ligand-receptor complexes (wild-type vs. mutants) to identify allosteric effects .

Q. What strategies mitigate metabolic instability in preclinical studies?

  • Methodological Answer :

  • Metabolite Identification : Incubate with liver microsomes + NADPH; characterize metabolites via LC-QTOF-MS.
  • Structural Stabilization : Introduce deuterium at labile sites (C-D bonds resist CYP450 oxidation) or modify steric hindrance near metabolically vulnerable groups (e.g., piperidine N-methylation) .
  • Prodrug Design : Mask amines with acetyl or phosphoryl groups, cleaved in vivo by esterases .

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